molecular formula C20H18O4 B12434665 1-(7-Hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one

1-(7-Hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B12434665
M. Wt: 322.4 g/mol
InChI Key: LYPURLGLYLCBSU-UHFFFAOYSA-N
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Description

1-(7-Hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one is a synthetic organic compound belonging to the class of flavonoids. It is characterized by the presence of a chromenyl group and a hydroxyphenyl group connected via a propenone linkage. This compound exhibits significant biological activities and is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(7-Hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the Claisen-Schmidt condensation reaction between 7-hydroxy-2,2-dimethylchromen-6-carbaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of more efficient catalysts, solvent systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The propenone linkage can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as nitric acid for nitration or halogens (chlorine, bromine) for halogenation.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

1-(7-Hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(7-Hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. It may exert its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways, such as cyclooxygenase or lipoxygenase.

Comparison with Similar Compounds

1-(7-Hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one can be compared with other similar compounds, such as:

    Flavonoids: Compounds like quercetin and kaempferol, which also possess antioxidant and anti-inflammatory properties.

    Chalcones: Compounds like isoliquiritigenin and butein, which share a similar propenone linkage and exhibit similar biological activities.

Uniqueness: this compound is unique due to its specific structural features, such as the combination of a chromenyl group and a hydroxyphenyl group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(7-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-20(2)10-9-14-11-16(18(23)12-19(14)24-20)17(22)8-5-13-3-6-15(21)7-4-13/h3-12,21,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPURLGLYLCBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC(=C(C=C2O1)O)C(=O)C=CC3=CC=C(C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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